4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a complex organic compound that features a tetrazole ring, a piperidine ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through catalyzed reactions.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the tetrazole derivative with an appropriate thiol compound.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions involving piperidine and the intermediate compound.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the piperidine and sulfanyl groups.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its combination of a tetrazole ring, a piperidine ring, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18ClN5S |
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Molecular Weight |
263.79 g/mol |
IUPAC Name |
4-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H17N5S.ClH/c1-14-9(11-12-13-14)15-7-4-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H |
InChI Key |
CLNHESVVORGBFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCC2CCNCC2.Cl |
Origin of Product |
United States |
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